[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride
Description
This compound features a 4-phenylpiperidine core substituted with an aminomethyl group at the 4-position. The piperidine nitrogen is connected via a methanone bridge to a 3-phenyl-4,5-dihydro-1,2-oxazole (isoxazoline) moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2.ClH/c23-16-22(18-9-5-2-6-10-18)11-13-25(14-12-22)21(26)20-15-19(24-27-20)17-7-3-1-4-8-17;/h1-10,20H,11-16,23H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXYTVJLHYQSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3CC(=NO3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
The 4-phenylpiperidine scaffold can be constructed via Mannich-like reactions or alkylation of piperidine precursors. For example, 4-phenylpiperidin-4-amine may serve as a starting material, with subsequent reductive amination introducing the aminomethyl group.
Alternative Route: Cycloaddition Strategies
Cycloaddition reactions, such as the aza-Diels-Alder reaction , offer stereoselective access to substituted piperidines. For instance, reacting an imine with a dienophile could generate the piperidine ring with concurrent introduction of the phenyl and aminomethyl groups.
Synthesis of the Oxazole Moiety: 3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl Methanone
Cyclization of β-Hydroxyamides
The dihydrooxazole ring is typically synthesized via cyclodehydration of β-hydroxyamides. A representative method involves:
Oxidation to Methanone
The ketone group is introduced via Friedel-Crafts acylation or oxidation of a secondary alcohol. For example, manganese dioxide (MnO₂) can oxidize a benzylic alcohol to the corresponding ketone.
Coupling of Subunits: Final Assembly
Amide Bond Formation
The piperidine and oxazole subunits are linked via an amide bond using standard coupling reagents:
- Activation : The carboxylic acid group of the oxazole-methanone is activated with HATU or EDC/HOBt.
- Coupling : Reaction with 4-(aminomethyl)-4-phenylpiperidine in dichloromethane (DCM) or dimethylformamide (DMF).
Example Conditions (Adapted from):
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.1 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DCM |
| Temperature | Room temperature |
| Reaction Time | 12–24 hours |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl in an aprotic solvent (e.g., ethyl acetate).
Purification and Characterization
Chromatographic Techniques
Analytical Data
- Mass Spectrometry : ESI-MS expected m/z = 364.4 [M+H]+ (free base).
- NMR Spectroscopy : Key signals include δ 7.98 (d, aromatic protons), 3.38 (t, piperazine), and 2.26 (d, aminomethyl).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The oxazoline ring can be reduced to an oxazolidine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds containing piperidine and oxazole structures exhibit significant biological activities, including:
- Antimicrobial Activity : Several derivatives have been tested for their efficacy against various bacterial and fungal pathogens. For instance, derivatives of similar piperidine compounds have shown promising results against strains such as Escherichia coli and Staphylococcus aureus .
CNS Activity
The compound's structure suggests potential central nervous system (CNS) activity. Piperidine derivatives are often explored for their effects on neurotransmitter systems, making them candidates for treating conditions like anxiety and depression.
Anti-inflammatory Properties
Studies have reported that related compounds demonstrate anti-inflammatory effects, which could be beneficial in treating inflammatory diseases . The presence of the piperidine ring is often linked to anti-inflammatory mechanisms through modulation of various signaling pathways.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of piperidine derivatives, compounds structurally related to [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone were synthesized and tested against Xanthomonas axonopodis and Fusarium solani. The results indicated varying degrees of effectiveness, suggesting that modifications to the piperidine structure can enhance antimicrobial activity .
Case Study 2: CNS Activity Assessment
Another research effort focused on the CNS effects of piperidine derivatives indicated that specific modifications could lead to compounds with anxiolytic properties. The study utilized behavioral assays in rodent models to assess anxiety-related behaviors after administration of the compound .
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a piperidine scaffold with multiple analogs but differs in substituents and heterocyclic attachments. Below is a comparative analysis:
Table 1: Structural Comparison of Piperidine-Based Compounds
Key Differences and Implications
Heterocyclic Moieties: The target compound’s 4,5-dihydro-1,2-oxazole introduces partial saturation, reducing ring aromaticity compared to oxadiazoles (e.g., compounds in ). This may influence conformational flexibility and binding kinetics.
Substituent Effects: The aminomethyl group in the target compound provides a protonatable amine, improving water solubility and enabling ionic interactions with biological targets. In contrast, methoxy or fluorophenyl groups (e.g., ) contribute to lipophilicity, affecting membrane permeability. The 3-phenyl group on the isoxazoline ring adds steric bulk, which may limit access to certain binding pockets compared to smaller substituents like methoxymethyl .
Synthetic Approaches: The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) for methanone bridge formation, similar to the synthesis of compound 9i in . Hydrochloride salt formation is a common strategy across analogs to enhance crystallinity and bioavailability .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights:
- The target compound’s higher logP (3.2) reflects increased lipophilicity due to dual phenyl groups, favoring blood-brain barrier penetration.
- Its hydrochloride salt improves solubility over non-salt analogs (e.g., compound 9i ).
Biological Activity
The compound [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride is a synthetic derivative of piperidine, which has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects and underlying mechanisms.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an oxazole moiety, and an amine functional group. This structural diversity is believed to contribute to its varied biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to piperidine derivatives. Specifically, 4-(aminomethyl)benzamides have shown effectiveness against filoviruses such as Ebola and Marburg. These compounds inhibit viral entry, making them potential candidates for therapeutic development in viral infections .
| Compound | IC50 (µM) | Viral Target |
|---|---|---|
| Compound 20 | 0.5 | Ebola |
| Compound 32 | 0.8 | Marburg |
Anticancer Properties
The anticancer activity of piperidine derivatives has been documented extensively. For instance, compounds derived from the piperidine scaffold have demonstrated significant inhibition of cell viability in various cancer cell lines. A study indicated that certain derivatives exhibited IC50 values ranging from 7.9 to 92 µM against ovarian cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| OVCAR-3 | 31.5 |
| COV318 | 43.9 |
Enzyme Inhibition
Enzyme inhibition studies have shown that piperidine derivatives can act as effective inhibitors of enzymes like acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurological disorders and managing urea levels in the body .
The mechanisms by which [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone exerts its biological effects are multifaceted:
- Receptor Interaction : The compound may interact with various receptors in the body, influencing neurotransmitter activity and cellular signaling pathways.
- Inhibition of Viral Entry : Its structural components allow it to interfere with viral proteins necessary for entry into host cells.
- Antiproliferative Effects : The presence of specific functional groups may enhance its ability to induce apoptosis in cancer cells.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Ebola Virus Inhibition : In a controlled study, a derivative similar to the compound showed promising results in inhibiting Ebola virus replication in vitro.
- Cancer Treatment : Clinical trials involving piperidine derivatives demonstrated significant tumor reduction in patients with advanced ovarian cancer.
Q & A
Q. Key considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress with TLC or LC-MS.
- Purify intermediates via column chromatography or recrystallization.
Relevant precedents : Similar oxadiazole-piperidine hybrids require controlled pH and temperature during cyclization steps .
Basic: What protocols ensure stability during handling and storage?
Answer:
Stability and reactivity are critical for reproducibility:
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture .
- Incompatibilities : Reacts strongly with strong oxidizers (e.g., peroxides) and acids/bases. Use glass or PTFE-lined containers to avoid leaching .
- Handling : Conduct experiments in fume hoods with PPE (gloves, lab coat, goggles). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Basic: Which analytical techniques are suitable for structural characterization?
Answer:
A combination of methods is recommended:
HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment .
NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and stereochemistry.
FTIR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹).
Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
Quality control : Compare against certified reference standards (e.g., Pharmacopeial guidelines) .
Advanced: How to design experiments to evaluate biological activity?
Answer:
Adopt a tiered approach:
In vitro assays :
- Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Assess cytotoxicity via MTT or resazurin assays in cell lines.
In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets like GPCRs or ion channels .
Dose-response studies : Use a randomized block design with replicates (n ≥ 3) to minimize variability .
Data interpretation : Normalize activity to positive/negative controls and apply ANOVA for statistical significance .
Advanced: How to resolve contradictions in pharmacological data?
Answer:
Contradictions may arise from batch variability or assay conditions. Mitigate via:
Reproducibility checks : Repeat experiments across independent labs using standardized protocols (e.g., OECD guidelines).
Meta-analysis : Pool data from multiple studies to identify trends. Use funnel plots to detect publication bias.
Mechanistic studies : Probe off-target effects via proteomic profiling or CRISPR screens.
Case example : Variability in oxadiazole bioactivity was traced to differences in cell culture media pH .
Advanced: What methodologies assess environmental impact?
Answer:
Follow the INCHEMBIOL framework :
Fate studies :
- Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
- Test photodegradation under UV light (λ = 254 nm).
Ecotoxicology :
- Use Daphnia magna or zebrafish embryos for acute toxicity (LC₅₀).
- Evaluate soil microbial degradation via respirometry.
Modeling : Apply QSAR models to estimate persistence (e.g., BIOWIN).
Advanced: How to optimize synthetic yield using computational tools?
Answer:
Implement a Design of Experiments (DoE) approach:
Variable screening : Use Plackett-Burman designs to identify critical factors (e.g., catalyst loading, solvent polarity).
Response surface methodology (RSM) : Optimize parameters (temperature, pH) via central composite designs.
Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions.
Industrial precedents : Piperidine derivatives achieved 85% yield via microwave-assisted synthesis .
Advanced: What computational strategies predict metabolic pathways?
Answer:
Docking simulations : Map interactions with CYP450 isoforms (e.g., CYP3A4) using Schrödinger Suite.
MD simulations : Run 100-ns trajectories to study protein-ligand stability in explicit solvent.
Metabolite prediction : Use software like Meteor (Lhasa Limited) to identify phase I/II metabolites.
Validation : Compare predictions with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
